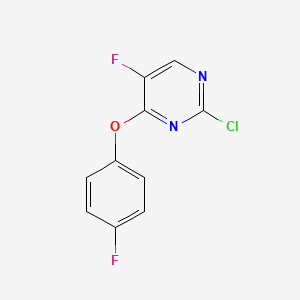
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms, as well as a fluorophenoxy group attached to the pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-fluorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can undergo Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, and bases such as potassium carbonate (K₂CO₃).
Oxidation and reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation and reduction: Formation of oxidized or reduced derivatives.
Coupling reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the fluorophenoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H5ClF2N2O |
|---|---|
Poids moléculaire |
242.61 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-8(13)9(15-10)16-7-3-1-6(12)2-4-7/h1-5H |
Clé InChI |
YZDJQUBIFCLWPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)




![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)

![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)


